Introduction: The Quinazolinone Scaffold as a Privileged Structure in Drug Discovery
Introduction: The Quinazolinone Scaffold as a Privileged Structure in Drug Discovery
An In-depth Technical Guide to 6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one: Properties, Synthesis, and Medicinal Chemistry Applications
The quinazolin-4(3H)-one core is a bicyclic heterocyclic system that holds a position of significant importance in medicinal chemistry, often referred to as a "privileged scaffold." This designation arises from its ability to bind to a wide array of biological targets with high affinity, leading to diverse pharmacological activities.[1] Derivatives of this scaffold have been successfully developed into FDA-approved drugs for various therapeutic areas, particularly in oncology with kinase inhibitors like Gefitinib and Erlotinib. The broad spectrum of biological activities reported for quinazolinones includes anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive effects.[2]
This guide focuses on a specific, highly functionalized derivative: 6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one . The strategic incorporation of two key pharmacophores—a bromine atom at the 6-position and a trifluoromethyl (CF₃) group at the 2-position—makes this molecule a particularly compelling building block for modern drug discovery. The bromine atom can serve as a handle for further chemical modification via cross-coupling reactions and can participate in halogen bonding with protein targets. The trifluoromethyl group is a well-established bioisostere for a methyl group but offers distinct advantages, including increased metabolic stability, enhanced membrane permeability, and the ability to modulate electronic properties and binding affinity.
This document provides an in-depth examination of the chemical properties, a robust and referenced synthetic protocol, and the vast potential for derivatization and application of 6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one for researchers and scientists in the field of drug development.
PART 1: Core Chemical Properties and Structural Elucidation
While specific experimental data for this exact molecule is not broadly published, its physicochemical properties can be reliably predicted based on its structure and data from closely related analogues. These properties are crucial for predicting its behavior in both chemical reactions and biological systems.
Data Summary
The fundamental properties of 6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one are summarized in the table below.
| Property | Value | Source / Comment |
| IUPAC Name | 6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one | Generated based on structure |
| Molecular Formula | C₉H₄BrF₃N₂O | Calculated from structure |
| Molecular Weight | 293.04 g/mol | Calculated from structure[3] |
| Canonical SMILES | C1=CC2=C(C=C1Br)C(=O)NC(=N2)C(F)(F)F | Generated based on structure |
| Exact Mass | 291.94591 g/mol | Calculated from structure[3] |
| XLogP3 | ~1.9 - 2.2 | Predicted value, based on similar structures[3][4] |
| Hydrogen Bond Donor Count | 1 | From the N-H group at position 3[3][4] |
| Hydrogen Bond Acceptor Count | 4 | From C=O, N1, and three F atoms[3] |
| Topological Polar Surface Area | ~52.9 Ų | Predicted value, based on similar structures[5] |
Spectroscopic Characterization Strategy
For unambiguous structure confirmation, a combination of spectroscopic techniques is essential. Based on the proposed structure and data from analogous compounds, the following spectral features are expected:
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¹H NMR: The spectrum in a solvent like DMSO-d₆ would show distinct signals in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the three protons on the benzene ring. The N-H proton at the 3-position would likely appear as a broad singlet at a downfield chemical shift (>12 ppm).[6]
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¹³C NMR: The spectrum would display nine distinct carbon signals. The carbonyl (C=O) carbon would be found significantly downfield (~160 ppm). The trifluoromethyl carbon (CF₃) would appear as a characteristic quartet due to coupling with the three fluorine atoms.
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¹⁹F NMR: A single, strong singlet would be observed, confirming the presence of the chemically equivalent fluorine atoms of the CF₃ group.
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M⁺] due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing definitive confirmation of its presence.
PART 2: Synthesis and Mechanistic Insights
The synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-ones is well-established in the literature. A reliable and efficient pathway proceeds through a key benzoxazinone intermediate, which is then converted to the desired quinazolinone.[7] This approach offers high yields and uses readily available starting materials.
Proposed Synthetic Workflow
The recommended two-step synthesis starts from 5-bromoanthranilic acid.
Caption: Proposed two-step synthesis of 6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Bromo-2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one
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Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromoanthranilic acid (10 mmol, 1.0 eq) in anhydrous pyridine (20 mL).
-
Reaction Initiation: Cool the suspension to 0 °C in an ice bath. Add trifluoroacetic anhydride (TFAA) (15 mmol, 1.5 eq) dropwise to the stirred suspension over 15 minutes. Causality: TFAA acts as both the source of the trifluoromethyl group and the dehydrating agent for cyclization. Pyridine serves as a base to neutralize the trifluoroacetic acid byproduct.
-
Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 115 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up and Isolation: Cool the mixture to room temperature and pour it slowly into 100 mL of ice-cold water with vigorous stirring. The product will precipitate as a solid.
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Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove pyridine hydrochloride, and then with a small amount of cold ethanol. Dry the solid under vacuum to yield the intermediate, 6-bromo-2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one, which can often be used in the next step without further purification.
Step 2: Synthesis of 6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one
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Reaction Setup: To a round-bottom flask, add the 6-bromo-2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one intermediate (8 mmol, 1.0 eq), ammonium acetate (40 mmol, 5.0 eq), and glacial acetic acid (30 mL). Causality: Ammonium acetate serves as the source of ammonia. The benzoxazinone is susceptible to nucleophilic attack by ammonia at the C4 carbonyl, followed by ring-opening and subsequent recyclization to form the more stable quinazolinone ring.
-
Reaction Progression: Heat the mixture to reflux (approx. 118 °C) and stir for 3-5 hours. Monitor the reaction by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature and pour it into 150 mL of cold water. A precipitate will form.
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Purification: Collect the crude product by vacuum filtration and wash with water. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one as a solid.
PART 3: Reactivity and Derivatization Potential
This molecule is an excellent scaffold for building compound libraries due to the presence of two key reactive handles: the N3-proton and the C6-bromo group.
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N3-Alkylation/Arylation: The proton on the N3 nitrogen is moderately acidic and can be readily deprotonated by a suitable base (e.g., K₂CO₃, NaH). The resulting anion is a potent nucleophile that can react with various electrophiles, such as alkyl halides or benzyl bromides, to generate a diverse array of N3-substituted derivatives. This position is critical for exploring structure-activity relationships (SAR), as substituents here often project into solvent-exposed regions of protein binding pockets.
-
C6-Cross-Coupling: The bromine atom at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space.
-
Suzuki Coupling: Reaction with boronic acids can introduce new aryl or heteroaryl rings.
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Buchwald-Hartwig Amination: Reaction with amines can install substituted amino groups.
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Sonogashira Coupling: Reaction with terminal alkynes can introduce alkynyl moieties.
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Caption: Key derivatization pathways for the core scaffold.
PART 4: Applications in Drug Discovery
The structural features of 6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one make it a high-potential starting point for developing targeted therapeutics, particularly kinase inhibitors.
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Kinase Inhibition: The quinazolinone scaffold is a well-known "hinge-binding" motif, capable of forming key hydrogen bonds with the hinge region of the ATP-binding pocket in many protein kinases.[8] Drugs like Gefitinib target the Epidermal Growth Factor Receptor (EGFR) kinase.[9] Other quinazolinone derivatives have shown potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[8] The 2-CF₃ group can provide additional favorable interactions and metabolic stability, while the 6-bromo position allows for modification to achieve selectivity and potency.
-
Tubulin Polymerization: Certain classes of quinazolinones have been shown to interfere with tubulin polymerization, a mechanism exploited by several successful anticancer drugs.[10]
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Broad-Spectrum Cytotoxicity: The quinazolinone core is frequently associated with broad-spectrum cytotoxic activity against various human cancer cell lines.[10]
Caption: Structure-Activity Relationship (SAR) logic for drug development.
Conclusion
6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one is a strategically designed chemical entity that combines the privileged quinazolinone scaffold with two powerful pharmacophoric groups. Its synthesis is straightforward and based on established chemical transformations. The presence of versatile reactive handles at the N3 and C6 positions makes it an ideal platform for the generation of diverse chemical libraries aimed at discovering novel therapeutics. Its high potential as a core for developing inhibitors of key oncology targets like EGFR and VEGFR-2 warrants its consideration as a valuable building block for any research program focused on medicinal chemistry and drug discovery.
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